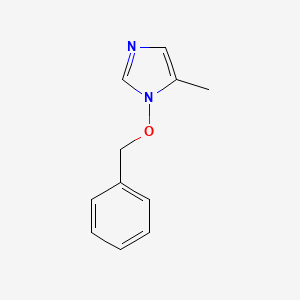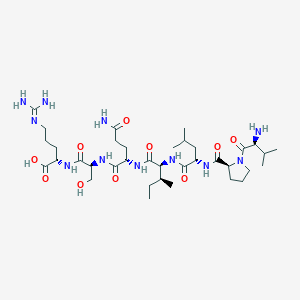![molecular formula C14H8F4O2S B14253554 2-[(2-Fluorophenyl)sulfanyl]-4-(trifluoromethoxy)benzaldehyde CAS No. 447460-19-7](/img/structure/B14253554.png)
2-[(2-Fluorophenyl)sulfanyl]-4-(trifluoromethoxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Fluorophenyl)sulfanyl]-4-(trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula C14H8F4O2S. This compound is characterized by the presence of a fluorophenyl group, a sulfanyl group, and a trifluoromethoxy group attached to a benzaldehyde core. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Fluorophenyl)sulfanyl]-4-(trifluoromethoxy)benzaldehyde typically involves the following steps:
Formation of the Fluorophenyl Sulfanyl Intermediate: This step involves the reaction of 2-fluorothiophenol with a suitable halogenated benzaldehyde derivative under basic conditions to form the fluorophenyl sulfanyl intermediate.
Introduction of the Trifluoromethoxy Group: The intermediate is then reacted with a trifluoromethoxy reagent, such as trifluoromethyl iodide, in the presence of a base and a catalyst to introduce the trifluoromethoxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-[(2-Fluorophenyl)sulfanyl]-4-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorophenyl and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) and various nucleophiles.
Major Products:
Oxidation: Formation of 2-[(2-Fluorophenyl)sulfanyl]-4-(trifluoromethoxy)benzoic acid.
Reduction: Formation of 2-[(2-Fluorophenyl)sulfanyl]-4-(trifluoromethoxy)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(2-Fluorophenyl)sulfanyl]-4-(trifluoromethoxy)benzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein-ligand binding due to its unique structural features.
Medicine: Research into its potential therapeutic applications, including its role as a precursor for drug development.
Industry: Utilized in the development of advanced materials and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-[(2-Fluorophenyl)sulfanyl]-4-(trifluoromethoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structural features allow it to bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and modulation of gene expression.
Vergleich Mit ähnlichen Verbindungen
- 2-[(2-Chlorophenyl)sulfanyl]-4-(trifluoromethoxy)benzaldehyde
- 2-[(2-Bromophenyl)sulfanyl]-4-(trifluoromethoxy)benzaldehyde
- 2-[(2-Methylphenyl)sulfanyl]-4-(trifluoromethoxy)benzaldehyde
Comparison: Compared to its analogs, 2-[(2-Fluorophenyl)sulfanyl]-4-(trifluoromethoxy)benzaldehyde exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
447460-19-7 |
|---|---|
Molekularformel |
C14H8F4O2S |
Molekulargewicht |
316.27 g/mol |
IUPAC-Name |
2-(2-fluorophenyl)sulfanyl-4-(trifluoromethoxy)benzaldehyde |
InChI |
InChI=1S/C14H8F4O2S/c15-11-3-1-2-4-12(11)21-13-7-10(20-14(16,17)18)6-5-9(13)8-19/h1-8H |
InChI-Schlüssel |
LFQSKGWWSAJJGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)F)SC2=C(C=CC(=C2)OC(F)(F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


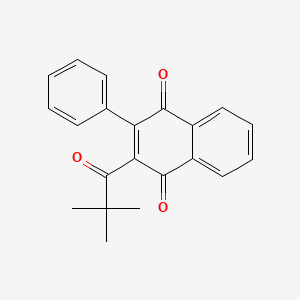

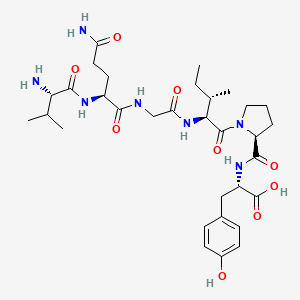
![N-(2-Chloroethyl)-N'-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B14253512.png)

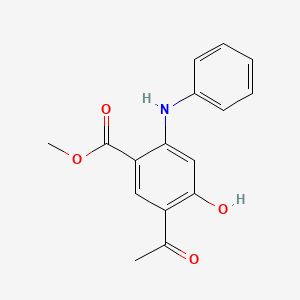

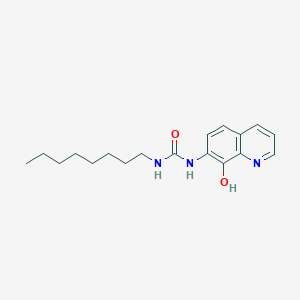

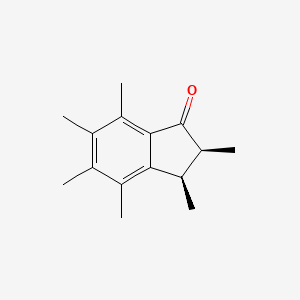

![2-[Phenyl(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole](/img/structure/B14253572.png)
